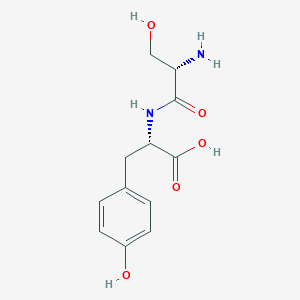

H-Ser-Tyr-OH

Vue d'ensemble

Description

Ser-Tyr is a synthetic peptide that has been developed to act as a powerful and versatile tool in scientific research. It is composed of two amino acids, serine and tyrosine, and is used to modulate the activity of enzymes, proteins, and receptors. The peptide has been used in a variety of laboratory experiments, including those involving drug screening, gene expression, and protein-protein interaction. It is also used to study the effects of environmental and dietary factors on cellular processes.

Applications De Recherche Scientifique

Neuropharmacologie : Modulation de la fonction des récepteurs aux opiacés

Ser-Tyr a été étudié pour son rôle dans la modulation des récepteurs aux opiacés. Des recherches indiquent que Ser-Tyr peut stimuler l'absorption de la deltorphine, un peptide opioïde puissant, dans les cellules SK-N-SH . Cela suggère des applications potentielles dans le développement de nouveaux analgésiques ou de traitements pour la dépendance aux opiacés.

Bioconjugaison : Fonctionnalisation des protéines et des peptides

Le résidu tyrosine dans Ser-Tyr est une cible pour diverses modifications post-traductionnelles, ce qui en fait un site précieux pour la bioconjugaison. Cela inclut le clivage, la fonctionnalisation et la conjugaison des protéines et des peptides aux résidus tyrosine, ce qui est crucial pour l'optimisation des médicaments et la délivrance ciblée des médicaments .

Biomatériaux : Développement de biomatériaux définis

Les propriétés uniques du résidu tyrosine permettent le développement de biomatériaux définis. La nature amphiphile de la fonctionnalité phénol de la tyrosine contribue aux interactions hydrophobes et aux liaisons hydrogène, qui sont essentielles pour créer des matériaux aux propriétés spécifiques pour des applications médicales et technologiques .

Protéomique : Clivage et modification sélectifs de la tyrosine

La modification sélective aux sites tyrosine, y compris Ser-Tyr, est un outil important en protéomique. Elle permet d'étudier la fonction des protéines et de développer des méthodes de modification et de conjugaison sélectives des protéines/peptides, qui ont des applications en protéomique et dans l'étude des maladies humaines .

Biologie moléculaire : Développement de la protéine fluorescente verte (GFP)

Le dipeptide Ser-Tyr fait partie du motif tri-peptidique qui forme le chromophore responsable de la fluorescence de la GFP. Cela a révolutionné la biologie moléculaire en permettant aux chercheurs de surveiller l'expression des gènes, la localisation des protéines et la dynamique au sein des cellules vivantes .

Chimie pharmaceutique : Analyse des produits pharmaceutiques

Ser-Tyr est un composant de la séquence peptidique de H.P. Acthar® Gel, un produit pharmaceutique évalué par la FDA. La séquence peptidique, qui comprend Ser-Tyr, est utilisée dans le traitement de diverses affections, démontrant la pertinence du composé en chimie pharmaceutique .

Mécanisme D'action

Target of Action

H-Ser-Tyr-OH, also known as Ser-Tyr, is a dipeptide that primarily targets copper ions and delta opioid receptors . The compound forms a copper (II) complex with copper ions, exhibiting strong free radical scavenging activity . Additionally, this compound increases the intracellular uptake of the delta opioid receptor ligand deltorphin .

Mode of Action

The interaction of this compound with its targets results in significant biochemical changes. When this compound forms a complex with copper ions, it enhances its free radical scavenging activity, thereby reducing oxidative stress . On the other hand, the interaction of this compound with delta opioid receptors increases the uptake of the ligand deltorphin, potentially modulating pain perception .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Its antioxidant activity, resulting from its interaction with copper ions, plays a role in mitigating oxidative stress, a process implicated in various pathological conditions . Furthermore, the increased uptake of deltorphin due to this compound’s interaction with delta opioid receptors could influence pain signaling pathways .

Pharmacokinetics

Its ability to form complexes with copper ions and interact with delta opioid receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. Its antioxidant activity can protect cells from damage caused by free radicals . Additionally, its modulation of delta opioid receptors could potentially alter neuronal signaling, influencing the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its ability to form complexes with copper ions and interact with delta opioid receptors

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALNXHYEPCSPPU-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Seryltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

21435-27-8 | |

| Record name | Seryltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

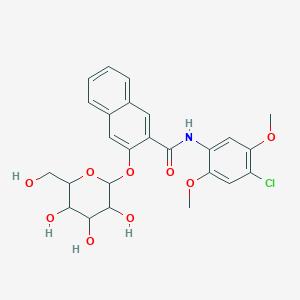

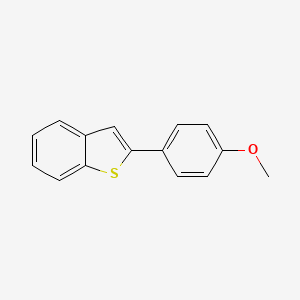

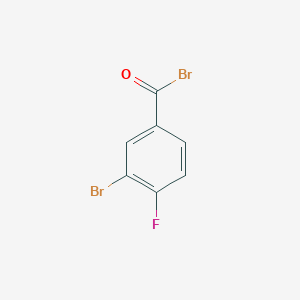

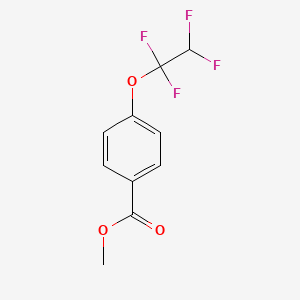

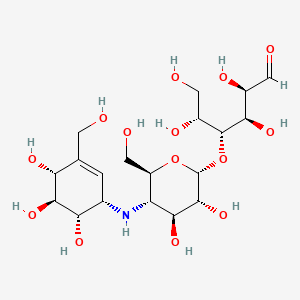

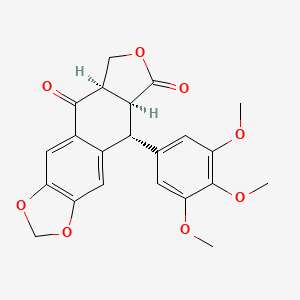

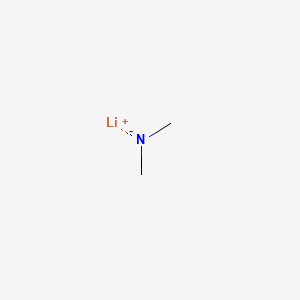

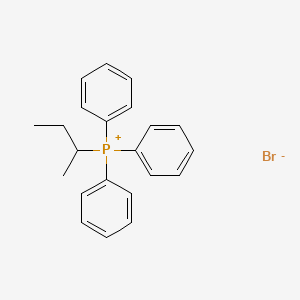

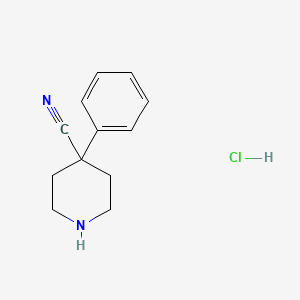

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)